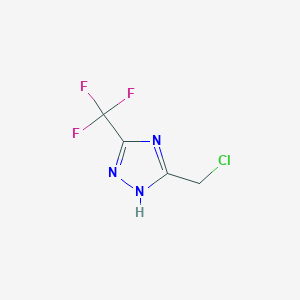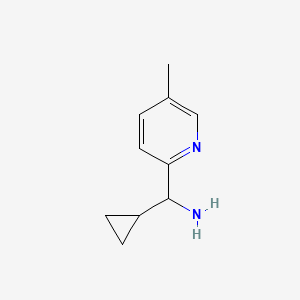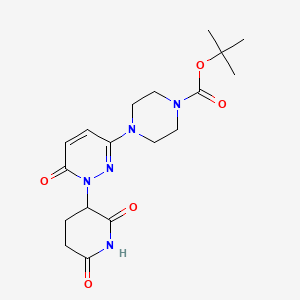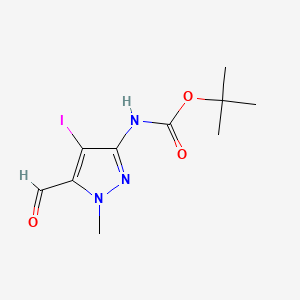
4-Nitrosopiperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrosopiperazine-1-carbaldehyde is a chemical compound that has garnered significant interest in various fields of research and industry due to its unique properties. It belongs to the aldehyde family and has the molecular formula C5H9N3O2. This compound is known for its yellow crystalline appearance and has been studied for its antimicrobial, antitumor, and antioxidant properties.
Vorbereitungsmethoden
The synthesis of 4-Nitrosopiperazine-1-carbaldehyde typically involves starting with 4-nitropiperazine. The process includes the addition of aqueous sodium hydroxide followed by formaldehyde, resulting in the formation of the yellow crystalline solid. Industrial production methods may vary, but the fundamental principles of the synthetic route remain consistent.
Analyse Chemischer Reaktionen
4-Nitrosopiperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Nitrosopiperazine-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has demonstrated significant bioactivity against several types of bacteria and fungi, making it a potential candidate for antimicrobial research.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Nitrosopiperazine-1-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The presence of the nitro group makes it an electron-withdrawing group, which contributes to its reactivity towards nucleophiles. This characteristic is crucial for its pharmacological properties, including its antimicrobial and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
4-Nitrosopiperazine-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-4-nitrosopiperazine: Known for its use in pharmaceutical applications, particularly in the treatment of tuberculosis.
1-Cyclopentyl-4-nitrosopiperazine: Another nitrosamine impurity found in rifapentine, used in the treatment of mycobacterium infections.
The uniqueness of this compound lies in its specific combination of antimicrobial, antitumor, and antioxidant properties, which are not commonly found together in similar compounds.
Eigenschaften
Molekularformel |
C5H9N3O2 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
4-nitrosopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H9N3O2/c9-5-7-1-3-8(6-10)4-2-7/h5H,1-4H2 |
InChI-Schlüssel |
QCKBEGKGQLANEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


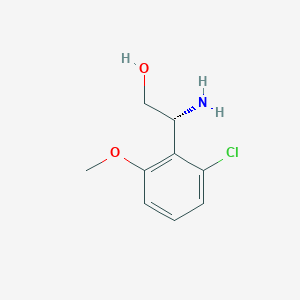
![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)

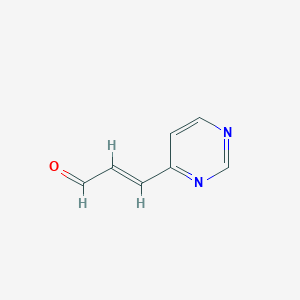
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
